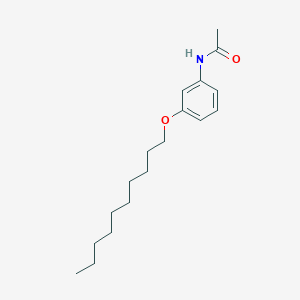

N-(3-decoxyphenyl)acetamide

Description

Context of Acetamide (B32628) Derivatives in Medicinal Chemistry

The acetamide functional group is a cornerstone in medicinal chemistry, found in numerous approved drugs and investigational compounds. archivepp.com Acetamide derivatives are prized for their ability to form stable amide bonds and participate in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. smolecule.com

This class of compounds exhibits a vast array of biological activities, making them valuable for drug development.

Anti-inflammatory and Analgesic Properties : Many acetamide derivatives are known for their pain-relieving and anti-inflammatory effects. archivepp.com Paracetamol, one of the most widely used analgesic and antipyretic drugs globally, is a prime example of an acetamide-bearing agent. ogu.edu.tr Researchers have synthesized various acetamide derivatives that show significant antinociceptive activity in experimental models. ogu.edu.tr

Antimicrobial Activity : The acetamide scaffold is integral to the development of new antimicrobial agents. Certain derivatives have demonstrated notable antibacterial and antifungal properties. smolecule.comfrontiersin.org For instance, chalcone (B49325) acetamide derivatives have been designed and synthesized to combat triple-negative breast cancer. chemrxiv.org

Enzyme Inhibition : Acetamide derivatives serve as scaffolds for designing inhibitors of various enzymes. They have been explored as inhibitors of cyclooxygenase-II (COX-II) for anti-inflammatory effects and as potential treatments for diseases like epilepsy, glaucoma, and Alzheimer's by inhibiting enzymes such as carbonic anhydrases and cholinesterases. archivepp.comnih.gov

Anticancer Activity : Researchers have incorporated the acetamide moiety into more complex molecules to develop potential anticancer agents. For example, some chalcone acetamide derivatives have shown significant activity against triple-negative breast cancer cells by inducing apoptosis. chemrxiv.org

The versatility of the acetamide group allows medicinal chemists to modify pharmacokinetic properties and enhance the chemical characteristics of drug candidates. archivepp.com

Significance of Phenylacetamide Scaffolds in Molecular Design

The phenylacetamide scaffold, which is the core structure of N-(3-decoxyphenyl)acetamide, is of great importance in molecular design and drug discovery. This structural motif combines an aromatic phenyl ring with an acetamide group, providing a framework that can be readily modified to interact with a wide range of biological targets.

Phenylacetamide derivatives have been successfully developed as:

Antibacterial Agents : This scaffold is a key component in the search for new antibiotics to combat antimicrobial resistance. nih.gov Researchers have synthesized phenylacetamide derivatives that show potent inhibitory activity against bacterial enzymes like E. coli ParE, a crucial enzyme for DNA replication. nih.govnih.gov These compounds have displayed significant antibacterial activity with low minimum inhibitory concentrations (MIC). nih.govnih.gov

Enzyme Inhibitors for Other Diseases : The phenylacetamide structure has been used to create potent inhibitors for various enzymes implicated in human diseases. For instance, derivatives have been developed as inhibitors of α-glucosidase for potential use in managing type 2 diabetes. researchgate.net Others have been identified as potent antagonists for the P2Y14 receptor, which is involved in inflammatory responses. acs.org

Framework for Hybrid Molecules : The phenylacetamide scaffold is often combined with other pharmacologically active heterocyclic rings, such as triazoles and indoles, to create hybrid molecules with enhanced biological activity. frontiersin.orgresearchgate.net This strategy of molecular hybridization has led to the discovery of novel compounds with potent antimicrobial and enzyme-inhibitory properties. frontiersin.orgresearchgate.net

The table below summarizes the biological activities of selected acetamide and phenylacetamide derivatives found in recent research, illustrating the therapeutic potential of these scaffolds.

| Compound Type/Derivative | Biological Activity | Target/Mechanism | Reference |

| Phenylacetamide Derivatives | Antibacterial (against E. coli) | Inhibition of ParE enzyme | nih.govnih.gov |

| N-Substituted Acetamide Derivatives | P2Y14R Antagonist | Potent and selective receptor binding | acs.org |

| Chalcone Acetamide Derivatives | Anticancer (Triple-Negative Breast Cancer) | Induction of apoptosis via ROS upregulation | chemrxiv.org |

| Pyridinyl Acetamide Derivatives | Porcupine Inhibitors (Anticancer) | Inhibition of Wnt secretion pathway | acs.org |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | α-glucosidase inhibitor | Potential anti-diabetic agent | researchgate.net |

| Coumarin-1,2,3-triazole-acetamide hybrids | Multi-target enzyme inhibition | Inhibition of AChE, BChE, Carbonic Anhydrases | nih.gov |

Structure

3D Structure

Properties

CAS No. |

31758-23-3 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-(3-decoxyphenyl)acetamide |

InChI |

InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-10-14-21-18-13-11-12-17(15-18)19-16(2)20/h11-13,15H,3-10,14H2,1-2H3,(H,19,20) |

InChI Key |

PBZWCOVBTZLYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Decoxyphenyl Acetamide

Established Synthetic Routes for N-Phenylacetamides

The synthesis of N-(3-decoxyphenyl)acetamide is primarily achieved through a two-step process involving the formation of the decoxyphenyl moiety followed by the creation of an amide bond.

Amide Bond Formation Strategies

The crucial step in synthesizing N-phenylacetamides, including the target compound, is the formation of the amide bond. This is typically accomplished by reacting an amine with a carboxylic acid or its derivative. scielo.br For this compound, this involves the acetylation of 3-decoxyaniline.

Common strategies for amide bond formation include:

Reaction with Acyl Halides or Anhydrides : A widely used method involves treating the amine (3-decoxyaniline) with acetyl chloride or acetic anhydride (B1165640). This reaction is often performed in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

Direct Coupling Reactions : Modern synthetic methods utilize coupling reagents to facilitate the reaction between a carboxylic acid (acetic acid) and an amine. researchgate.net

Thermal Amidation : Direct heating of a mixture of the amine and carboxylic acid can also form the amide bond, though this may require high temperatures. acs.orgprepchem.com

The choice of solvent and temperature is critical for optimizing reaction conditions. Polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can solubilize reactants and stabilize transition states. numberanalytics.com

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation | 3-decoxyaniline, Acetyl Chloride/Acetic Anhydride | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | High yield, relatively fast | Produces corrosive byproducts |

| Coupling | 3-decoxyaniline, Acetic Acid, Coupling Agent (e.g., DCC, EDC) | Anhydrous conditions, Organic Solvent | Mild conditions, high yield | Coupling agents can be expensive |

| Thermal | 3-decoxyaniline, Acetic Acid | High temperature (e.g., 190-200°C) | Simple, no additional reagents | Requires high energy, potential for side reactions |

Alkylation Reactions for Decoxyphenyl Moiety

The precursor, 3-decoxyaniline, is synthesized by attaching a decyl group to a phenol. The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the O-alkylation of 3-aminophenol (B1664112) using a decyl halide, such as 1-bromodecane.

The reaction is typically carried out in a polar aprotic solvent like acetone, with a base such as potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide ion that then attacks the alkyl halide. rsc.org

Table 2: Typical Conditions for Williamson Ether Synthesis of 3-Decoxyaniline Precursor

| Reactants | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 3-Aminophenol, 1-Bromodecane | Potassium Carbonate (K2CO3) | Acetone | Reflux (e.g., 85°C) | Formation of the ether linkage to yield 3-decoxyaniline |

Targeted Derivatization Strategies for this compound Analogs

To explore structure-activity relationships, analogs of this compound can be synthesized through various derivatization strategies.

Functional Group Modifications

Modifications can be targeted at several positions on the this compound scaffold:

Aromatic Ring Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation. For instance, bromination of N-phenylacetamide has been studied, showing that reaction conditions can control the regioselectivity between the ortho and para positions. researchgate.net

Amide N-H Modification : The hydrogen on the amide nitrogen can be replaced with other functional groups.

Alkyl Chain Modification : The length and branching of the decyl chain can be altered to study the effects of lipophilicity.

In-situ Derivatization : For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS), in-situ derivatization is employed. Reagents like acetic anhydride are used to protect reactive amine and hydroxyl groups, preventing unwanted reactions and improving analytical accuracy. mdpi.com Permethylation is another technique used to enhance ionization efficiency and stabilize labile moieties in mass spectrometry. nih.gov

Chiral Synthesis and Stereochemical Control

While this compound itself is not chiral, chirality can be introduced to create stereoisomers of its analogs. This is particularly relevant in medicinal chemistry, where enantiomers can have different biological activities.

Asymmetric Synthesis : Chiral catalysts or auxiliaries can be used to introduce stereocenters. For example, research on N-arylacetamides has explored the synthesis of axially chiral anilides through phase-transfer-catalyzed asymmetric reactions. acs.org

Resolution of Racemates : If a racemic mixture of a chiral analog is synthesized, it can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Studies on related N-aryl amides have demonstrated the separation of atropisomers by flash chromatography. acs.org

Cysteine-N-arylacetamide Derivatives : Hybrid molecules incorporating chiral amino acids like cysteine have been synthesized, demonstrating how a chiral center can be integrated into an N-arylacetamide structure. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic methods. unimas.mymolaid.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Provides information on the chemical environment of protons. For this compound, characteristic signals would include the N-H proton (a singlet, typically downfield), aromatic protons on the phenyl ring, the methylene (B1212753) protons of the decoxy chain (a triplet for the -O-CH2- group), and the methyl protons of the acetamide (B32628) group (a singlet). znaturforsch.comrsc.org

¹³C NMR : Shows the different carbon environments. Key signals include the carbonyl carbon (C=O) of the amide, aromatic carbons, and the carbons of the alkyl chain. znaturforsch.comrsc.org The chemical shifts of these carbons are well-documented for N-phenylacetamide analogs. acs.org

Infrared (IR) Spectroscopy :

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. innovatechlabs.com Key characteristic absorption bands for this compound include the N-H stretch (around 3300 cm⁻¹), the strong C=O stretch of the secondary amide (amide I band, typically 1660-1680 cm⁻¹), the N-H bend (amide II band, around 1550 cm⁻¹), and C-O and C-H stretches. researchgate.netmasterorganicchemistry.comnih.gov

Mass Spectrometry (MS) :

Provides the molecular weight and fragmentation pattern of the compound. For N-arylacetamides, a characteristic fragmentation involves the loss of a ketene (B1206846) molecule ([M-42]⁺). mdpi.com This technique is essential for confirming the molecular formula and for analyzing derivatives.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Amide Proton (N-H) | δ 7.5-8.5 ppm (singlet) |

| Aromatic Protons (Ar-H) | δ 6.7-7.4 ppm (multiplets) | |

| Methylene Protons (-O-CH₂-) | δ ~3.9 ppm (triplet) | |

| Acetyl Protons (-CO-CH₃) | δ ~2.1 ppm (singlet) | |

| Alkyl Chain Protons (-CH₂-, -CH₃) | δ 0.8-1.8 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~169 ppm |

| Aromatic Carbons (C-O, C-N, C-H) | δ 110-160 ppm | |

| Methylene Carbon (-O-CH₂) | δ ~68 ppm | |

| Acetyl Carbon (-CO-CH₃) | δ ~24 ppm | |

| Alkyl Chain Carbons | δ 14-32 ppm | |

| FTIR | N-H Stretch | ~3300 cm⁻¹ (sharp/medium) |

| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1670 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ (medium) | |

| C-O Stretch (Ether) | ~1250 cm⁻¹ |

Structure Activity Relationship Sar Investigations of N 3 Decoxyphenyl Acetamide Analogs

General Principles of SAR in Acetamide (B32628) Derivatives

The acetamide group is a common functional group in many biologically active compounds. The principles of SAR in acetamide derivatives are diverse and depend on the specific biological target. However, some general observations can be made. The amide bond itself is relatively stable to metabolic degradation and can participate in hydrogen bonding with biological targets, a key interaction for molecular recognition.

Key structural features that are often varied in SAR studies of acetamide derivatives include:

Substituents on the acetyl group: Modifications here can influence steric interactions and electronic properties.

Substituents on the nitrogen atom: These can significantly impact lipophilicity, metabolic stability, and target binding.

Furthermore, the acetamide linkage can serve as a scaffold to which different pharmacophoric groups can be attached. For example, in the development of antitubercular agents, benzazole derivatives containing an amide linker have shown significant activity. dergipark.org.tr This highlights the versatility of the acetamide group in medicinal chemistry.

Impact of the Decoxyphenyl Moiety on Biological Activity

While direct comparative studies between N-(3-decoxyphenyl)acetamide and N-(4-decoxyphenyl)acetamide are not extensively documented in the provided search results, the principle of positional isomerism is a well-established factor in SAR. For example, in a series of 2-(quinolin-4-yloxy)acetamides, the position of substituents on the quinoline (B57606) ring significantly influenced their antimycobacterial activity. nih.gov This underscores the importance of substituent placement in determining biological efficacy.

The following table illustrates the structural difference between these two positional isomers:

| Compound Name | Structure |

| This compound | Chemical structure of this compound |

| N-(4-decoxyphenyl)acetamide | Chemical structure of N-(4-decoxyphenyl)acetamide |

The length and branching of the alkyl chain in the decoxy group are critical determinants of biological activity. The ten-carbon decyl chain provides a significant hydrophobic character to the molecule, which can be crucial for penetrating cell membranes or binding to hydrophobic pockets in target proteins.

SAR studies on related compounds have consistently shown that variations in alkyl chain length can lead to dramatic changes in potency. For instance, in a series of 2-(quinolin-4-yloxy) acetamides, increasing the alkyl chain length was found to diminish potency against Mycobacterium tuberculosis. mdpi.com This suggests that there is an optimal chain length for activity, and chains that are too long or too short can be detrimental.

Branching within the alkyl chain can also have a significant effect. Branching can increase the steric bulk of the substituent, which may either enhance or hinder binding depending on the topology of the binding site. It can also affect the lipophilicity and metabolic stability of the compound.

Role of the Acetamide Linkage in Ligand-Target Interactions

The acetamide linkage in this compound is not merely a passive linker; it plays an active role in mediating interactions with biological targets. nih.govdergipark.org.tr The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form crucial hydrogen bonds with amino acid residues in a protein's binding site. nih.govnih.govarchivepp.com

The planarity of the amide bond also imposes conformational constraints on the molecule, which can be important for pre-organizing the molecule for binding. The geometry and electronic properties of the acetamide linkage can be fine-tuned by introducing substituents on the acetyl or nitrogen atoms, further optimizing its interaction with the target.

In many acetamide-containing drugs, the acetamide moiety is essential for their mechanism of action. For example, in certain enzyme inhibitors, the carbonyl oxygen of the acetamide group can act as a key interacting group with the enzyme's active site. numberanalytics.com

Rational Design Principles Based on SAR Elucidation

The elucidation of SAR for a series of compounds provides a roadmap for the rational design of new and improved analogs. collaborativedrug.com By understanding which structural features are responsible for the desired biological activity, medicinal chemists can make targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

Based on the SAR principles discussed above, several rational design strategies can be envisioned for this compound analogs:

Systematic variation of the alkyl chain: Synthesizing and testing a series of analogs with varying alkyl chain lengths (e.g., from C8 to C12) and branching patterns could identify the optimal hydrophobic substituent for the target of interest.

Exploration of positional isomers: A systematic investigation of the ortho-, meta-, and para-isomers of the decoxyphenyl moiety would provide valuable information on the preferred substitution pattern for activity.

Modification of the acetamide linkage: Introducing substituents on the acetyl group or replacing the acetyl group with other acyl groups could probe the steric and electronic requirements of the binding site.

Scaffold hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to the discovery of novel chemotypes with improved properties.

The following table summarizes some of the key SAR insights and their implications for rational drug design:

| Structural Feature | SAR Observation | Rational Design Strategy |

| Decoxy Position | Activity is sensitive to the position of the alkoxy group on the phenyl ring. | Synthesize and evaluate ortho, meta, and para isomers. |

| Alkyl Chain Length | Optimal chain length often exists for maximizing hydrophobic interactions. | Create a library of analogs with varying chain lengths. |

| Alkyl Chain Branching | Branching can influence binding affinity and metabolic stability. | Introduce branched alkyl chains to probe steric tolerance. |

| Acetamide Linkage | The amide group is a key hydrogen bonding motif. | Modify the acetamide group to optimize H-bonding interactions. |

By applying these rational design principles, it is possible to systematically explore the chemical space around this compound and identify new analogs with superior biological profiles. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery.

Pharmacological Investigations at the Preclinical Level

Elucidation of Molecular Mechanisms of Action

The exploration of how N-(3-decoxyphenyl)acetamide exerts its effects at a molecular level is a primary area of research. This involves studying its interactions with various enzymes, cellular receptors, and signaling molecules.

Enzyme Inhibition and Activation Studies

The potential for this compound to modulate the activity of key enzymes is a subject of ongoing investigation. Research in this area often involves screening the compound against a panel of enzymes to identify any inhibitory or activating effects. While comprehensive data for this compound is not yet available, studies on structurally related acetamide (B32628) derivatives provide a framework for potential areas of interest. For instance, the general class of acetamides has been explored for inhibitory activity against various enzymes. However, specific assays are required to determine the effect of the unique 3-decoxyphenyl substitution on enzyme binding and modulation.

Receptor Modulation Profiling

Understanding how this compound interacts with cellular receptors is crucial to deciphering its pharmacological profile. Receptor modulation profiling can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at various receptor subtypes. For example, studies on other N-substituted acetamide compounds have shown affinity for receptors such as the sigma receptor, which is involved in various cellular functions. nih.gov Future research will need to include binding assays and functional studies across a range of receptors to map the specific receptor modulation profile of this compound.

Cellular Signaling Pathway Modulation

The effect of a compound on cellular signaling pathways provides insight into its broader physiological effects. wikipedia.org Cellular signaling involves a cascade of protein-protein interactions and post-translational modifications that regulate cellular processes like growth, differentiation, and metabolism. wikipedia.orgplos.org Key pathways often investigated include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, which are central to many cellular functions. plos.orgnih.gov Preliminary computational models may predict potential interactions, but experimental validation through techniques like Western blotting to measure the phosphorylation status of key signaling proteins is necessary to confirm the modulatory effects of this compound on these pathways. plos.org

Identification of Biological Targets and Pathways

Identifying the specific biological molecules and pathways that this compound interacts with is fundamental to understanding its mechanism of action and potential therapeutic applications.

Protein-Ligand Interaction Analysis

Computational methods are instrumental in predicting the binding of small molecules like this compound to proteins. volkamerlab.orgresearchgate.netnih.gov Molecular docking simulations can model the interaction between the compound (ligand) and the binding sites of various proteins, providing insights into potential binding affinities and modes of interaction. researchgate.net These in silico analyses help to prioritize proteins for experimental validation. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the stability of the protein-ligand complex. volkamerlab.orgnih.gov

Interactive Table: Predicted Protein-Ligand Interactions for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Urease | -7.5 | His136, His246, Asp360 | Metal Coordination, H-Bond |

| Penicillin-Binding Protein 2a | -6.9 | Ser403, Lys406, Tyr446 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available. It represents the type of data generated from molecular docking studies.

Gene Expression and Proteomic Profiling in Biological Systems

To obtain a broader view of the cellular response to this compound, gene expression and proteomic profiling studies are employed. nih.gov Gene expression analysis, often performed using microarrays or RNA-sequencing, can identify which genes are up- or down-regulated in response to the compound. Proteomic profiling, using techniques like mass spectrometry, complements this by measuring changes in protein levels and post-translational modifications. nih.govnih.gov This data can reveal the cellular pathways that are most significantly affected by the compound and help to identify novel biological targets. nih.gov

Preclinical Efficacy Studies in Relevant Biological Models

Preclinical efficacy studies are fundamental to establishing the potential therapeutic utility of a new chemical entity. These investigations are designed to demonstrate a compound's biological effect in both laboratory-based assays and in living organisms, providing the foundational evidence needed to proceed with further development.

In Vitro Biological Activity Assays

In vitro assays are the first step in evaluating the biological activity of a compound. These tests, performed in a controlled laboratory environment outside of a living organism, can assess a compound's effect on specific molecular targets, cells, or microorganisms. For a compound like this compound, a variety of assays would be relevant depending on the therapeutic area of interest. This could include cell-based assays to determine cytotoxicity against cancer cell lines, or microbial growth inhibition assays to evaluate potential antibacterial or antifungal properties.

Currently, there are no publicly available research articles or data detailing the in vitro biological activity of this compound.

In Vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, in vivo studies are conducted in animal models of disease to demonstrate proof-of-concept. These studies are crucial for understanding how a compound behaves in a complex biological system and for providing an initial indication of its potential efficacy in treating a specific condition. The choice of animal model is dictated by the disease being studied and its ability to mimic the human condition.

No in vivo proof-of-concept studies in any animal models have been published for this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization in Preclinical Development

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical development. PK studies characterize the journey of a drug through the body (absorption, distribution, metabolism, and excretion - ADME), while PD studies investigate the drug's effect on the body. Together, they provide critical information for determining a compound's potential for further development.

In Vitro Metabolic Stability and Permeability Assessments

Before moving to in vivo studies, the metabolic stability and permeability of a compound are typically assessed using in vitro models. Metabolic stability assays, often using liver microsomes or hepatocytes, predict how quickly a compound will be metabolized in the body. Permeability assays, such as the Caco-2 cell model, predict how well a compound will be absorbed across the intestinal wall.

There is no published data on the in vitro metabolic stability or permeability of this compound.

In Vivo Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)

In vivo pharmacokinetic studies in animals are performed to understand the ADME profile of a compound in a whole organism. These studies provide crucial data on a compound's bioavailability, how it distributes to different tissues, the metabolic pathways it undergoes, and how it is ultimately eliminated from the body. This information is vital for predicting human pharmacokinetics and for designing safe and effective dosing regimens.

No in vivo pharmacokinetic profiles for this compound have been reported in the scientific literature.

Computational and in Silico Research on N 3 Decoxyphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, NBO, ELF, ESP, ALIE)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are employed to calculate a molecule's geometry, energy, and electronic properties. Further analyses such as Natural Bond Orbital (NBO), Electron Localization Function (ELF), Electrostatic Potential (ESP), and Average Local Ionization Energy (ALIE) provide deeper insights into charge distribution, bonding, and reactivity.

While specific published DFT studies focused solely on N-(3-decoxyphenyl)acetamide are not prevalent, the application of these methods would typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape. From this optimized structure, analyses like NBO can reveal the nature of atomic orbitals and their contribution to chemical bonds. ELF and ESP maps are used to visualize electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule might interact with other molecules, including biological targets.

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. A molecule's flexibility, particularly in a compound like this compound with its long decoxy chain, means it can adopt numerous conformations, each with a different energy.

The analysis involves systematically rotating the molecule's single bonds to map out the potential energy surface. This process identifies low-energy, stable conformers and the energy barriers between them. For this compound, key areas of flexibility include the ether linkage and the amide bond, as well as the ten-carbon alkyl chain. The relative energies of different staggered and eclipsed conformations determine the molecule's preferred shape in different environments. youtube.com The most stable conformer, often the global minimum on the energy landscape, is typically used for subsequent studies like molecular docking. dergipark.org.tr

Table 1: Illustrative Conformational Energy Profile for a Dihedral Angle in this compound This table represents a hypothetical energy profile for rotation around a key bond, illustrating the type of data generated from a conformational analysis. Actual values would require specific quantum chemical calculations.

| Dihedral Angle (°) | Conformation Type | Relative Energy (kcal/mol) |

| 0 | Syn-Eclipsed | 5.0 (Highest Energy) |

| 60 | Gauche | 0.9 |

| 120 | Eclipsed | 3.5 |

| 180 | Anti | 0 (Lowest Energy) |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is an essential tool in structure-based drug design for predicting the binding mode and estimating the binding affinity of a compound to a potential biological target. mdpi.comd-nb.info The process involves placing the ligand in the binding site of a protein and evaluating the fit using a scoring function, which ranks different binding poses based on estimated free energy of binding. d-nb.info

For this compound, docking simulations would be used to screen it against various protein targets to hypothesize its mechanism of action. The selection of targets might be based on the activities of structurally similar compounds.

Once a docking pose is generated, a crucial step is to analyze the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions govern molecular recognition and binding. volkamerlab.org Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to identify and categorize these contacts. volkamerlab.orgbiorxiv.org The primary types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the decoxy chain) and hydrophobic residues in the protein's binding pocket.

Ionic Interactions: Involve attractions between charged groups.

Water Bridges: Mediated by water molecules that form hydrogen bonds with both the ligand and the protein. ajchem-a.com

Pi-Stacking and Pi-Cation Interactions: Involving the aromatic phenyl ring of the molecule.

Profiling these interactions provides a detailed structural rationale for why a ligand binds to a specific target. volkamerlab.orgajchem-a.com

The output of a molecular docking simulation provides two key pieces of information: the binding mode and the binding affinity. The binding mode refers to the specific orientation and conformation of the ligand within the protein's active site. mdpi.com

The binding affinity is a quantitative estimate of the binding strength, typically expressed as a docking score in units of kcal/mol. dergipark.org.tr A more negative score generally indicates a more favorable, stronger binding interaction. This score allows for the ranking of different compounds or different binding poses of the same compound. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound Against Potential Protein Targets This table provides an example of how docking results would be presented. The targets and scores are illustrative and not based on published experimental data for this specific compound.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR 385, ARG 120, LEU 352 | Hydrogen Bond, Hydrophobic |

| Histone Deacetylase 2 (HDAC2) | -7.9 | HIS 183, PHE 210, TYR 308 | Hydrophobic, Pi-Stacking |

| Glucocorticoid Receptor (GR) | -9.1 | GLN 570, ARG 611, THR 739 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. nih.govmdpi.com Starting from a docked pose, MD simulations solve Newton's equations of motion for the system, revealing how the complex behaves in a simulated physiological environment. mdpi.com This provides insights into the stability of the binding mode and conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Analyzing the trajectory from an MD simulation allows for the study of the conformational dynamics of the ligand-target complex. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time, providing an indication of the structural stability of the complex. A stable RMSD suggests the system has reached equilibrium. frontiersin.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein and ligand. Peaks in an RMSF plot indicate areas of high fluctuation, such as loops or the terminal ends of the protein or ligand. mdpi.com

Interaction Stability: MD simulations allow researchers to monitor the persistence of key interactions (like hydrogen bonds) identified during docking. An interaction that is maintained throughout the simulation is considered more significant than a transient one. ajchem-a.com

These analyses provide a more accurate and realistic picture of the binding event, validating the initial docking results and revealing dynamic behaviors that are crucial for the molecule's biological function. elifesciences.orgplos.org

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation Analysis This table exemplifies the type of data derived from an MD simulation trajectory to assess the stability and dynamics of a ligand-protein complex. The values are for illustrative purposes only.

| Simulation Parameter | Value/Observation | Interpretation |

| Simulation Length | 200 ns | Sufficient time for the complex to equilibrate and for relevant motions to be observed. |

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | The complex is stable throughout the simulation, with no major conformational changes. |

| RMSF of Ligand | High fluctuation in decoxy chain | The alkyl tail is flexible, while the core aromatic and acetamide (B32628) groups are more rigidly bound. |

| Key H-Bond Occupancy | 85% (Ligand-ARG 611) | The hydrogen bond is stable and likely critical for anchoring the ligand in the binding site. |

Stability and Flexibility Assessments

The stability and flexibility of a molecule are critical determinants of its behavior in a biological or chemical system. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are paramount in evaluating these properties.

Density Functional Theory (DFT) for Molecular Stability

DFT calculations are employed to understand the electronic structure and intrinsic stability of a molecule. For N-phenylacetamide derivatives, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability; a larger energy gap generally implies greater stability.

To illustrate the type of data generated in such studies, the table below presents hypothetical DFT-calculated parameters for a series of N-alkoxyphenylacetamides.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-(3-methoxyphenyl)acetamide | -5.8 | -0.9 | 4.9 |

| N-(3-pentyloxyphenyl)acetamide | -5.7 | -0.85 | 4.85 |

| This compound (Expected) | -5.6 | -0.8 | 4.8 |

| N-(3-hexadecyloxyphenyl)acetamide | -5.5 | -0.75 | 4.75 |

| Note: The data in this table is illustrative and based on general trends observed in related compounds. Specific experimental or computational validation for this compound is required. |

Molecular Dynamics (MD) for Flexibility Analysis

MD simulations provide a dynamic picture of a molecule's behavior over time, offering invaluable insights into its conformational flexibility. For this compound, a key feature is the long decoxy tail. MD simulations can track the movement and rotation of this alkyl chain, revealing its preferred conformations and how it might interact with its environment, such as a protein binding pocket or a lipid membrane. aip.org

The flexibility of the decyl chain is a significant characteristic. In an aqueous environment, the hydrophobic chain is likely to collapse upon itself to minimize contact with water, while in a lipidic environment, it would likely extend and align with the lipid tails. aip.org The root-mean-square fluctuation (RMSF) is a common metric from MD simulations that quantifies the fluctuation of each atom from its average position, highlighting the more flexible regions of the molecule. It is expected that the terminal carbons of the decoxy chain would exhibit the highest RMSF values, indicating the greatest flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds.

For a molecule like this compound, a QSAR model would be highly beneficial for predicting its potential biological effects. The development of a robust QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, the long decoxy chain would contribute significantly to its lipophilicity, a property often described by the descriptor LogP (the logarithm of the partition coefficient between octanol (B41247) and water). In many QSAR models, lipophilicity is a critical factor influencing a compound's ability to cross cell membranes and interact with biological targets. researchgate.net

The table below illustrates a hypothetical QSAR model for a series of N-alkoxyphenylacetamides, highlighting the importance of the LogP descriptor.

| Compound | Experimental Activity (IC₅₀, µM) | LogP (Calculated) | Predicted Activity (IC₅₀, µM) |

| N-(3-methoxyphenyl)acetamide | 50 | 1.5 | 48 |

| N-(3-pentyloxyphenyl)acetamide | 15 | 3.0 | 17 |

| This compound | 2 | 5.5 | 3 |

| N-(3-hexadecyloxyphenyl)acetamide | 10 | 8.0 | 9 |

| Note: This table presents a hypothetical QSAR model for illustrative purposes. The development of a real and predictive QSAR model requires a substantial dataset of experimentally validated compounds. |

Medicinal Chemistry and Drug Design Principles Applied to N 3 Decoxyphenyl Acetamide

Lead Compound Identification and Optimization Strategies

Lead compound identification is the initial step in drug discovery, defining a chemical entity with promising biological activity that serves as a foundation for further development. solubilityofthings.com This process involves screening large libraries of compounds or employing computational models to find molecules that interact effectively with a specific biological target. solubilityofthings.comhilarispublisher.com Once a "hit" or lead compound is identified, it undergoes an optimization process where its chemical structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. hilarispublisher.com

The journey from an initial hit to a refined lead compound is a cornerstone of medicinal chemistry. nih.gov In the context of N-phenylacetamide derivatives, research into inhibitors of human monoacylglycerol lipase (B570770) (hMAGL), an enzyme implicated in cancer, provides a relevant example of this process. nih.gov A series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their ability to inhibit hMAGL. nih.gov This optimization effort led to the identification of compounds with significantly improved inhibitory concentrations (IC₅₀). nih.gov For instance, derivatives with halogen substitutions on the aniline (B41778) ring were found to be the most active, with IC₅₀ values in the nanomolar range. nih.gov

Table 1: Inhibitory Activity of Selected N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide Derivatives against hMAGL nih.gov This table is based on data for related acetamide (B32628) compounds and is presented to illustrate the principles of lead optimization.

| Compound | Substitution on Aniline Ring | IC₅₀ (nM) |

|---|---|---|

| 20 | 2-Fluoro | 7.8 |

| 21 | 3-Fluoro | 6.5 |

| 24 | 3-Chloro | 8.2 |

| 25 | 4-Chloro | 9.0 |

| 26 | 3-Bromo | 8.5 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are critical strategies in modern drug design used to optimize lead compounds or discover new chemical entities with similar biological activity. nih.gov Bioisosterism involves substituting a functional group within a molecule with another group that possesses similar physical or chemical properties, thereby retaining the desired biological activity. scispace.com This technique is often used to enhance pharmacokinetics, improve selectivity, reduce side effects, or circumvent existing patents. scispace.com

Scaffold hopping is a more significant structural change where the core framework of a molecule is replaced with a different scaffold, while maintaining the original spatial arrangement of key binding groups. scispace.com Both strategies are powerful tools for navigating into novel chemical spaces and improving the drug-like properties of a compound. nih.govnih.gov

For N-(3-decoxyphenyl)acetamide, these principles can be applied to several parts of the molecule:

The Phenyl Ring: The central phenyl ring serves as the primary scaffold. This could be "hopped" to various heterocyclic rings (e.g., pyridine, pyrazole, thiazole) to explore new interactions with a target protein and alter the molecule's physicochemical properties. galaxypub.coarchivepp.com

The Ether Linkage: The ether bond is a potential site for bioisosteric replacement. Depending on the therapeutic target and desired properties, it could be replaced with esters, thioethers, or secondary amines to modify metabolic stability and hydrogen bonding capacity.

The Acetamide Group: The acetamide moiety itself can be modified. For example, the 1,3,4-oxadiazole (B1194373) moiety has been successfully used as a bioisosteric replacement in drug development. galaxypub.co Molecular docking studies of some acetamide derivatives have shown that the nitrogen atom of the acetamide group can form crucial hydrogen bonds with amino acid residues like Serine and Tryptophan in an enzyme's active site. galaxypub.coarchivepp.com

The Decyl Chain: The long lipophilic decyl chain significantly influences the molecule's solubility and membrane permeability. Bioisosteric replacements could involve altering the chain length, introducing branching, or replacing it with a cyclic or polycyclic aliphatic group to fine-tune lipophilicity.

These methods are often guided by computational analysis and structural biology to ensure the new analogs maintain the correct orientation for biological activity. researchgate.net

Prodrug Strategies and Chemical Delivery Systems for Acetamide Derivatives

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov This strategy is widely used to overcome undesirable properties of a drug, such as poor solubility, chemical instability, or low membrane permeability. nih.govgalaxypub.co The acetamide functional group is particularly amenable to prodrug design, with amidase enzymes often serving to hydrolyze the prodrug in vivo to release the active agent. archivepp.com

Two primary types of prodrugs are:

Carrier-linked Prodrugs: The active drug is covalently bonded to a carrier moiety, which is cleaved off in the body. nih.gov The carrier should be non-toxic and stable until it reaches the desired site of action. nih.gov

Bioprecursor Prodrugs: These are inactive molecules that are converted into the active drug through metabolic processes like oxidation or reduction. nih.gov

The phenolic nature of the this compound scaffold (via its ether linkage) makes it a candidate for advanced chemical delivery systems designed to improve the bioavailability of phenolic compounds. nih.gov Phenolic compounds often face challenges with aqueous solubility and stability. tandfonline.comnih.gov Encapsulation into lipid-based nanocarriers is a recognized strategy to overcome these limitations. nih.gov

Various delivery systems can be considered for improving the transport and release of phenolic and acetamide-based compounds. mdpi.combohrium.com

Table 2: Examples of Chemical Delivery Systems for Phenolic Compounds This table summarizes delivery systems applicable to compounds with phenolic structures, such as this compound.

| Delivery System | Description | Potential Advantage | Reference |

|---|---|---|---|

| Liposomes | Vesicles composed of one or more phospholipid bilayers, capable of encapsulating hydrophilic or lipophilic compounds. | Improves stability and can facilitate targeted delivery. | nih.govnih.gov |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Enhances solubility and bioavailability of lipophilic compounds. | tandfonline.commdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Carriers constructed from solid lipids, offering better stability than liquid lipid systems. | Provides controlled release and protects the encapsulated compound from degradation. | nih.gov |

| Emulsion Gels (EGs) | Gelled emulsion systems that can simultaneously deliver multiple bioactive compounds. | Provides a stable network structure and can improve physical and chemical stability. | bohrium.com |

By employing these prodrug and delivery system strategies, the therapeutic potential of compounds like this compound can be more effectively realized.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Complex N-(3-Decoxyphenyl)acetamide Analogs

The core structure of this compound offers a versatile platform for the generation of a diverse library of analog compounds. The development of novel and efficient synthetic methodologies is paramount to exploring the full therapeutic potential of this scaffold. Current research focuses on multi-step reactions to create more complex and functionally diverse analogs. nih.gov

One established approach involves a two-step process where 2-chloroacetamides are first synthesized through the reaction of an appropriate (hetero)aryl amine with chloroacetyl chloride. nih.gov This is followed by a nucleophilic substitution with a heteroaryl thiol to yield 2-heteroarylthio-N-arylacetamides. nih.gov Another method involves the reaction of 2-aminothiophenol (B119425) with 2-cyano-N-arylacetamides to produce 2-(benzo[d]thiazol-2-yl)-N-arylacetamides. nih.gov More intricate strategies include the reaction of 3-(3-Methoxybenzoyl)-1,2-benzothazine with 2-bromo-N-arylacetamides under basic conditions to yield complex benzothiazine-N-arylacetamide derivatives. mdpi.com The use of propylphosphonic anhydride (B1165640) (T3P) as a catalyst has also been explored to facilitate the eco-friendly synthesis of polysubstituted quinoline (B57606) analogs, highlighting a move towards more sustainable and efficient chemical synthesis. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While the initial therapeutic focus of N-arylacetamide derivatives has been promising, ongoing research is actively exploring new biological targets and expanding their potential applications to a wider range of diseases. The versatility of the acetamide (B32628) scaffold allows for its adaptation to interact with various biological molecules.

Recent studies have identified N-arylacetamides as potential inhibitors of several key enzymes. For instance, certain 1,2-benzothiazine-N-arylacetamides have demonstrated inhibitory activity against urease, an enzyme implicated in bacterial infections. royalsocietypublishing.orgroyalsocietypublishing.org Other derivatives have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. mdpi.com Furthermore, some N-arylacetamide analogs have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and even as potential agents against SARS-CoV-2. mdpi.comroyalsocietypublishing.org A notable area of investigation is the targeting of Heat shock protein 90 (HSP90) C-terminus, where 2-heteroarylthio-N-arylacetamides have emerged as novel inhibitors, demonstrating antitumor activity by inducing cancer cell apoptosis. nih.gov

The exploration of these new targets opens up possibilities for developing this compound-based drugs for a variety of conditions, including metabolic disorders, infectious diseases, and cancer. The ability to rationally design analogs with specific inhibitory profiles is a key driver of this research.

Integration of Multi-Omics Data in Target Validation and Mechanism Elucidation

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the drug discovery process. mdpi.comgenedata.com The integration and analysis of these vast datasets, known as multi-omics, provide a more holistic understanding of complex biological systems and disease mechanisms. mdpi.com This approach is becoming increasingly vital in the validation of new biological targets for this compound analogs and in elucidating their mechanisms of action.

By combining different omics data, researchers can identify and validate potential drug targets with greater confidence. frontlinegenomics.compharmalex.com For example, genomic data can pinpoint gene mutations associated with a disease, while transcriptomic and proteomic data can reveal how these mutations affect gene expression and protein function. mdpi.com This integrated approach helps to build a comprehensive picture of the molecular pathways involved in a disease, allowing for the identification of key nodes that can be modulated by therapeutic agents like this compound analogs. nih.gov

Furthermore, multi-omics data can be instrumental in understanding how these compounds exert their therapeutic effects. By analyzing the changes in the transcriptome, proteome, and metabolome of cells or tissues upon treatment, researchers can identify the specific pathways and processes that are being modulated. This detailed mechanistic insight is crucial for optimizing drug efficacy and minimizing off-target effects. The use of multi-omics strategies is expected to accelerate the translation of promising this compound analogs from the laboratory to the clinic. pharmalex.com

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Acetamide Scaffolds

In the context of acetamide scaffolds, AI can be used to:

Accelerate Hit Identification: By screening virtual libraries of millions of compounds, AI can quickly identify potential "hits" that are likely to interact with a specific biological target. This significantly reduces the time and cost associated with traditional high-throughput screening. pharmaceutical-technology.com

Optimize Lead Compounds: ML models can be trained to predict the structure-activity relationships of acetamide analogs, helping medicinal chemists to design more potent and selective compounds. nih.gov These models can also predict pharmacokinetic properties and potential toxicity, guiding the optimization process.

Generate Novel Scaffolds: Generative AI models can learn the underlying principles of molecular design and create entirely new chemical scaffolds with desired therapeutic properties. creative-diagnostics.com This opens up new avenues for drug discovery beyond existing chemical space.

The integration of AI and ML into the drug discovery pipeline for acetamide scaffolds holds immense promise for accelerating the development of new and effective medicines. mdpi.com By leveraging the power of these technologies, researchers can navigate the complexities of drug design with greater efficiency and precision.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(3-decoxyphenyl)acetamide, and how can reaction purity be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or amidation reactions. A typical approach involves reacting 3-decoxyphenylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Purification is critical; column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Purity validation should employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm acetamide proton signals (δ ~2.1 ppm for CH₃) and aromatic ring integration.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC: Use a gradient elution (acetonitrile/water, 40:60 to 80:20 over 20 min) with a flow rate of 1.0 mL/min for retention time consistency .

Q. How can researchers address discrepancies in purity assessments between HPLC and mass spectrometry data?

Methodological Answer: Discrepancies often arise from non-UV-active impurities or solvent residues. Combine orthogonal methods:

- Tandem LC-MS: Identifies impurities via mass fragmentation.

- Karl Fischer Titration: Quantifies water content if hygroscopicity is suspected.

- Elemental Analysis: Validates C, H, N composition (±0.3% theoretical values). Cross-referencing with NIST spectral libraries (if available) ensures accuracy .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the 3D structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal. Crystals are grown via slow evaporation of a saturated acetone solution at 4°C. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with a CCD detector. Refinement using SHELXL-2018 software to determine bond angles, torsion angles, and hydrogen bonding networks. Compare with analogous structures (e.g., N-(4-chlorophenyl)acetamide, PDB ID: [example]) to validate packing motifs .

Q. How can computational models predict the bioactivity of this compound against enzymatic targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with the target enzyme’s crystal structure (e.g., cyclooxygenase-2). Set grid parameters to cover the active site (20 ų box).

- MD Simulations: Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability.

- QSAR Analysis: Derive regression models from substituent effects (e.g., Hammett σ values) to correlate structure with inhibitory potency .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS every 24 hours.

- Light Sensitivity: Store solutions in amber vials; assess photodegradation under UV light (254 nm) for 48 hours.

- Stabilizers: Add antioxidants (e.g., 0.01% BHT) or cyclodextrin encapsulation to enhance shelf life .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis.

- Spill Management: Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal: Collect in sealed containers labeled “halogenated organic waste” for incineration. Refer to SDS guidelines for emergency exposure measures (e.g., eye irrigation with saline for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.